molecular formula C16H12F3NO4S B2888726 N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034250-83-2

N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2888726
CAS RN: 2034250-83-2
M. Wt: 371.33
InChI Key: CAOPWBPWAFUAPH-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule. It contains a bifuran moiety, a benzenesulfonamide group, and a trifluoromethyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The bifuran moiety could potentially influence the overall shape and electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known to be quite electronegative, which could make the compound reactive towards nucleophiles . The benzenesulfonamide group could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Anticancer and Antiviral Applications

Sulfonamide derivatives have been extensively studied for their potential in treating various diseases. For example, a study synthesized novel sulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, a well-known anti-inflammatory drug. Additionally, some derivatives showed modest inhibition of HCV NS5B RdRp activity, suggesting potential antiviral applications (Ş. Küçükgüzel et al., 2013).

Agricultural Applications

Sulfonamide compounds have also found applications in agriculture, particularly as herbicides. A study on chlorsulfuron, a sulfonamide herbicide, highlighted its selectivity for cereals due to the ability of crop plants to metabolize the herbicide into an inactive product, demonstrating the biological basis for its selectivity (P. Sweetser et al., 1982).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, sulfonamides are known to inhibit bacterial enzymes, so this compound could potentially have antibacterial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-14(8-12)25(21,22)20-9-13-4-5-15(24-13)11-6-7-23-10-11/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOPWBPWAFUAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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